molecular formula C8H8N2 B138285 3-Methyl-7-azaindole CAS No. 5654-93-3

3-Methyl-7-azaindole

Cat. No.: B138285
CAS No.: 5654-93-3
M. Wt: 132.16 g/mol
InChI Key: PKZDPOGLGBWEGP-UHFFFAOYSA-N
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Description

3-Methyl-7-azaindole is a heterocyclic compound that belongs to the azaindole family. Azaindoles are known for their significant biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyridine ring fused with a pyrrole ring, with a methyl group attached to the third position of the pyrrole ring.

Biochemical Analysis

Biochemical Properties

Azaindole derivatives, including 3-Methyl-7-azaindole, are known to interact with various enzymes, proteins, and other biomolecules . For instance, azaindole derivatives have been reported to function biologically as p38 MAP kinase inhibitors

Cellular Effects

Azaindole analogues have been found to have cardiovascular, analgesic, anti-inflammatory, potent hypotensive, antiproliferative, and vasodilator effects . These effects suggest that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that azaindole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that azaindole derivatives can exhibit changes in their effects over time, including issues related to the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of azaindole derivatives can vary with dosage, including potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Azaindole derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that azaindole derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

It is known that azaindole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-7-azaindole can be achieved through various methods. One common approach involves the reaction of 2-fluoro-3-methylpyridine with arylaldehydes under controlled conditions. The chemoselectivity of the reaction is dependent on the counterion used, with LiN(SiMe3)2 generating 7-azaindolines and KN(SiMe3)2 furnishing 7-azaindoles . Another method involves the methylenation of indole and N-methyl-7-azaindoles with aqueous formaldehyde under microwave irradiation, followed by oxidation using one-electron chemical oxidants .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthesis methods that ensure high yield and purity. One such method includes the use of silica gel flash chromatography for purification, with elution using a mixture of chloroform and methanol .

Properties

IUPAC Name

3-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-5-10-8-7(6)3-2-4-9-8/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZDPOGLGBWEGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448683
Record name 3-METHYL-7-AZAINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5654-93-3
Record name 3-Methyl-1H-pyrrolo[2,3-b]pyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-METHYL-7-AZAINDOLE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-7-azaindole
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Synthesis routes and methods

Procedure details

Normal-butyllithium (2.69 M, 118.7 mL) was dropwise added to a solution of compound (40a) (32.4 g) in THF (500 mL) at an internal temperature of −30 to −10° C., followed by stirring at 0° C. for 30 min. Subsequently, a solution of DMF (11.18 g) in THF (50 mL) was added to the reaction solution at an internal temperature of −40° C., followed by increasing the temperature to room temperature. Then, 6 N hydrochloric acid (200 mL) was added to the reaction solution, followed by stirring at 60° C. for 2 hr. After cooling, ethyl acetate (200 mL) and water (100 mL) were added to the reaction solution for distribution. The aqueous layer was added to sodium hydroxide (4 M, 300 mL), and pH was adjusted to 12, followed by stirring for 1 hr. The precipitate was collected by filtration, washed by sprinkling water, and dried under reduced pressure to obtain compound (40b) (16.52 g, 86%) as a white solid.
Quantity
118.7 mL
Type
reactant
Reaction Step One
Quantity
32.4 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
11.18 g
Type
solvent
Reaction Step Five
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-7-azaindole
Reactant of Route 2
3-Methyl-7-azaindole
Reactant of Route 3
3-Methyl-7-azaindole
Reactant of Route 4
3-Methyl-7-azaindole
Reactant of Route 5
3-Methyl-7-azaindole
Reactant of Route 6
3-Methyl-7-azaindole
Customer
Q & A

Q1: How does the methyl group in 3MAI affect its excited-state behavior compared to 7-azaindole?

A: While both 7-azaindole and 3MAI can undergo ESDPT, the methyl group in 3MAI introduces steric hindrance and affects the molecule's symmetry. In solution, 3MAI dimers do not show fluorescence signals characteristic of double proton transfer, unlike 7-azaindole. This suggests that the methyl group's influence on dimer symmetry might hinder the process in a liquid environment. Interestingly, this effect is not observed in single crystals or gas-phase dimers of 3MAI, highlighting the importance of environmental factors. [, ]

Q2: What is the significance of observing different ESDPT behavior in different environments?

A: The varying ESDPT behavior of 3MAI in different environments underscores the significant role of factors like solvent interactions, molecular packing, and vibrational freedom. For instance, in a single crystal, the rigid environment may restrict methyl group rotation, allowing a dimer configuration favorable for ESDPT. Conversely, in solution, greater freedom of rotation might favor a dimer conformation where ESDPT is less likely. These observations offer valuable insights into the complexities of ESDPT reactions and how they are influenced by their surroundings. [, ]

Q3: Can we control the ESDPT process in 3MAI?

A: Research suggests that manipulating the symmetry of the 3MAI dimer could potentially control the ESDPT pathway. Theoretical calculations on a heterodimer composed of 3MAI and 7-azaindole indicate that the ESDPT mechanism is sensitive to the relative orientation of the molecules within the dimer. This finding opens up exciting possibilities for designing systems where proton transfer can be switched on or off by controlling molecular arrangements. []

Q4: What spectroscopic techniques are useful for studying ESDPT in 3MAI?

A4: Researchers employ a variety of spectroscopic techniques to study ESDPT in 3MAI, including:

  • Fluorescence excitation spectroscopy: This technique helps identify the electronic origin of the excited state involved in ESDPT and provides information about the energy landscape of the process. []
  • Time-resolved spectroscopy: By using ultrafast laser pulses, researchers can monitor the dynamics of ESDPT in real-time, offering insights into the timescales involved in proton transfer. []
  • Deuterium isotope effects: Substituting hydrogen with deuterium can significantly affect the rate of ESDPT. Studying these isotope effects can provide valuable information about the mechanism of proton transfer, particularly whether it involves tunneling. []

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